silane CAS No. 80631-32-9](/img/structure/B14433845.png)
[(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is an organosilicon compound with a unique structure that combines a cyclopropyl ring, an ethynyl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane typically involves the reaction of 1-chloro-2,2,3,3-tetramethylcyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines), and electrophiles (e.g., halogens). Reaction conditions typically involve inert atmospheres and controlled temperatures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl derivatives, while addition reactions can produce haloalkenes or alkynes.
Applications De Recherche Scientifique
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as increased stability or reactivity.
Biological Studies: Researchers use this compound to study the effects of organosilicon compounds on biological systems, including their potential as therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mécanisme D'action
The mechanism of action of (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ethynyl group, which can participate in addition and substitution reactions. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Iodo-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)silane
- (1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl(trimethyl)germane
Uniqueness
(1-Chloro-2,2,3,3-tetramethylcyclopropyl)ethynylsilane is unique due to the combination of its cyclopropyl ring, ethynyl group, and trimethylsilyl group. This combination imparts specific reactivity and stability characteristics that are not found in similar compounds. The presence of the chlorine atom also allows for further functionalization, making it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
80631-32-9 |
|---|---|
Formule moléculaire |
C12H21ClSi |
Poids moléculaire |
228.83 g/mol |
Nom IUPAC |
2-(1-chloro-2,2,3,3-tetramethylcyclopropyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H21ClSi/c1-10(2)11(3,4)12(10,13)8-9-14(5,6)7/h1-7H3 |
Clé InChI |
IQOSNUBNQXMGIP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C#C[Si](C)(C)C)Cl)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
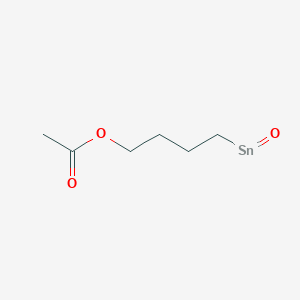
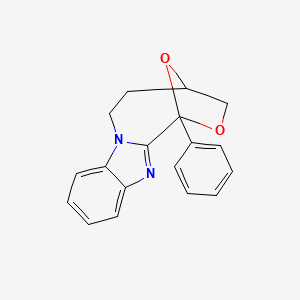
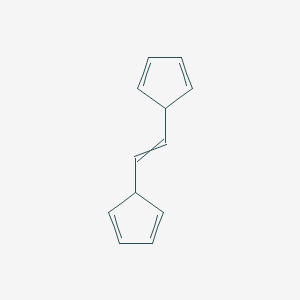
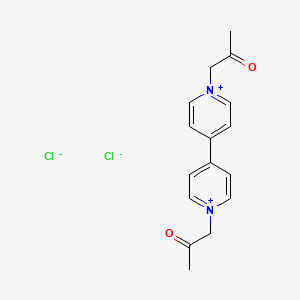
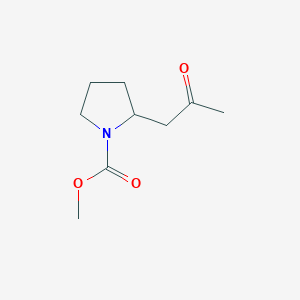

![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

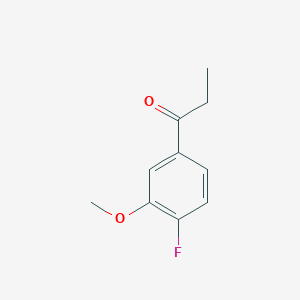

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
